molecular formula C21H42MgO4 B12673643 (Decyl hydrogen carbonato-O')(decyloxy)magnesium CAS No. 97552-49-3

(Decyl hydrogen carbonato-O')(decyloxy)magnesium

Cat. No.: B12673643
CAS No.: 97552-49-3
M. Wt: 382.9 g/mol
InChI Key: KEGAJLVJBFDACI-UHFFFAOYSA-M
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Description

(Decyl hydrogen carbonato-O’)(decyloxy)magnesium: is a chemical compound with the molecular formula C21H42MgO4 and a molecular weight of 382.87 g/mol . It is also known by other names such as decyl carbonate and carbonic acid decyloxymagnesium decyl ester salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium typically involves the reaction of decyl alcohol with magnesium carbonate under controlled conditions . The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the continuous addition of decyl alcohol and magnesium carbonate to a reactor, followed by the removal of the solvent and purification of the product through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(Decyl hydrogen carbonato-O’)(decyloxy)magnesium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form decyl carbonate and magnesium oxide.

    Reduction: Reduction reactions can convert the compound back to decyl alcohol and magnesium carbonate.

    Substitution: The decyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.

Major Products Formed

    Oxidation: Decyl carbonate and magnesium oxide.

    Reduction: Decyl alcohol and magnesium carbonate.

    Substitution: Various alkoxy-substituted magnesium compounds.

Scientific Research Applications

(Decyl hydrogen carbonato-O’)(decyloxy)magnesium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems as a magnesium source.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of magnesium ions, which are essential for numerous enzymatic reactions and cellular processes. The decyloxy group may also interact with lipid membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.

    Magnesium carbonate: Used as an antacid and a magnesium supplement.

    Magnesium oxide: Employed as a refractory material and a dietary supplement.

Uniqueness

(Decyl hydrogen carbonato-O’)(decyloxy)magnesium is unique due to its dual functionality as both a magnesium source and an organic carbonate. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

97552-49-3

Molecular Formula

C21H42MgO4

Molecular Weight

382.9 g/mol

IUPAC Name

magnesium;decan-1-olate;decyl carbonate

InChI

InChI=1S/C11H22O3.C10H21O.Mg/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3,(H,12,13);2-10H2,1H3;/q;-1;+2/p-1

InChI Key

KEGAJLVJBFDACI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[O-].CCCCCCCCCCOC(=O)[O-].[Mg+2]

Origin of Product

United States

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